molecular formula C19H22N2O3 B12788890 N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide CAS No. 6583-96-6

N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide

Cat. No.: B12788890
CAS No.: 6583-96-6
M. Wt: 326.4 g/mol
InChI Key: AJCMLFDCKWGHQR-UHFFFAOYSA-N
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Description

N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide: is a complex organic compound that features a fluorenyl group substituted with bis(2-hydroxyethyl)amino and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 7-amino-9H-fluorene with diethanolamine under controlled conditions to form the bis(2-hydroxyethyl)amino derivative. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves careful control of reaction parameters to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylamines .

Scientific Research Applications

Chemistry: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its fluorenyl group, which exhibits strong fluorescence properties. It is also investigated for its interactions with biomolecules .

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is evaluated for its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group can intercalate with DNA, while the bis(2-hydroxyethyl)amino and acetamide functionalities can form hydrogen bonds with proteins. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparison with Similar Compounds

Uniqueness: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide is unique due to its fluorenyl core, which imparts distinct fluorescence properties and potential for DNA intercalation. This makes it particularly valuable in applications requiring fluorescent labeling and molecular recognition .

Properties

CAS No.

6583-96-6

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[7-[bis(2-hydroxyethyl)amino]-9H-fluoren-2-yl]acetamide

InChI

InChI=1S/C19H22N2O3/c1-13(24)20-16-2-4-18-14(11-16)10-15-12-17(3-5-19(15)18)21(6-8-22)7-9-23/h2-5,11-12,22-23H,6-10H2,1H3,(H,20,24)

InChI Key

AJCMLFDCKWGHQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(CCO)CCO

Origin of Product

United States

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